

Technical Whitepaper: Physicochemical Profiling of (3-Chloro-2-fluorophenyl)methanesulfonamide

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Compound of Interest

Compound Name:	(3-Chloro-2-fluorophenyl)methanesulfonamide
CAS No.:	1564853-25-3
Cat. No.:	B2767232

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Executive Summary

(3-Chloro-2-fluorophenyl)methanesulfonamide is a functionalized benzyl sulfonamide scaffold often utilized as a fragment in fragment-based drug discovery (FBDD) or as a warhead intermediate for carbonic anhydrase inhibitors. Its physicochemical profile is defined by the interplay between the lipophilic halogenated phenyl ring and the polar, hydrogen-bond-donating sulfonamide tail.

This guide details the calculated lipophilicity (logP), pH-dependent distribution (logD), and the experimental frameworks required to validate these properties in a drug discovery setting.

Structural Analysis & Calculated Parameters

The molecule consists of a lipophilic core (3-chloro-2-fluorophenyl) linked via a methylene bridge to a polar primary sulfonamide group. The presence of the ortho-fluorine and meta-chlorine atoms introduces specific electronic and steric effects that modulate the acidity and lipophilicity of the sulfonamide moiety.

Consensus LogP and Physicochemical Table

The following data represents a consensus of algorithmic predictions (cLogP) calibrated against structurally similar chlorinated benzyl sulfonamides.

Parameter	Value / Range	Description
Molecular Weight	223.65 g/mol	Fragment-like space (<300 Da).
Consensus LogP	1.2 – 1.5	Moderately lipophilic; ideal for CNS or oral absorption.
XLogP3	1.2	Atom-additive method (PubChem).
TPSA	46.0 Å ²	Topological Polar Surface Area (dominated by -SO NH).
H-Bond Donors	2	Sulfonamide -NH.
H-Bond Acceptors	3	Sulfonyl oxygens and Fluorine. [1]
Rotatable Bonds	2	C(Ar)-C(sp ³) and C(sp ³)-S bonds.

The Hydrophobicity Profile (pH Dependence)

Unlike simple amides, primary sulfonamides are weak acids. The ionization of the sulfonamide nitrogen (

) significantly alters lipophilicity at high pH.

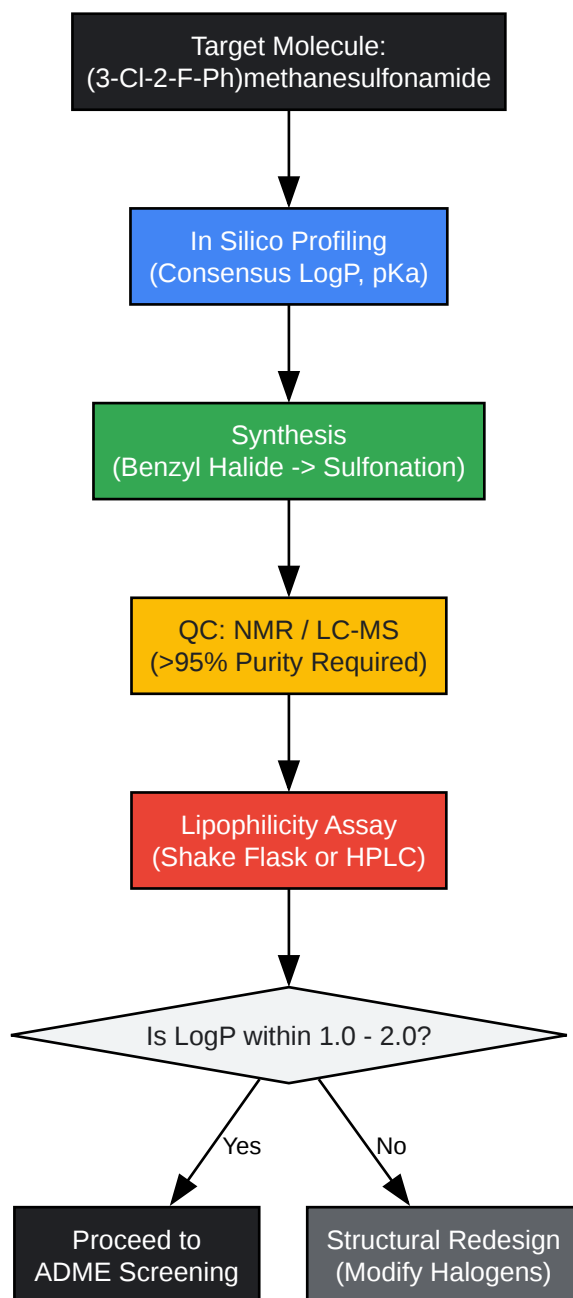
- Estimated pKa: ~10.2 – 10.5 (Benzyl sulfonamides are less acidic than phenyl sulfonamides due to the insulating methylene group).
- Physiological State (pH 7.4): The molecule remains >99.9% neutral. Therefore, LogD
LogP.
- Basic Conditions (pH > 10): Ionization occurs, causing a sharp drop in LogD (increased solubility, decreased membrane permeability).

Experimental Validation Protocols

To transition from in silico prediction to in vitro certainty, the following self-validating protocols are recommended.

Workflow Visualization

The following diagram outlines the decision tree for profiling this scaffold, moving from synthesis to physicochemical validation.



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Figure 1: Integrated workflow for the synthesis and physicochemical validation of the target sulfonamide.

Protocol A: Potentiometric LogP Determination (Shake-Flask Gold Standard)

This protocol is the reference standard for validating calculated LogP values.

Reagents:

- n-Octanol (HPLC Grade)
- Phosphate-buffered saline (PBS), pH 7.4
- **(3-Chloro-2-fluorophenyl)methanesulfonamide** (Solid, >98% purity)

Methodology:

- Phase Saturation (Critical Step): Pre-saturate n-octanol with PBS and PBS with n-octanol for 24 hours. Rationale: Prevents volume changes during partitioning due to mutual miscibility.
- Preparation: Dissolve 1 mg of the sulfonamide in 10 mL of pre-saturated n-octanol. Measure UV absorbance () at (approx. 260-270 nm).
- Partitioning: Mix 5 mL of the octanol stock with 5 mL of pre-saturated PBS in a glass vial.
- Equilibration: Shake mechanically for 60 minutes at 25°C. Centrifuge at 3000 rpm for 15 minutes to separate phases.
- Quantification: Remove the octanol phase and measure UV absorbance ().
- Calculation:

Note: If

is too low, measure the aqueous phase via HPLC.

Protocol B: Chromatographic Hydrophobicity Index (CHI)

For higher throughput, use RP-HPLC to estimate LogP based on retention time relative to standards.

Methodology:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
- Mobile Phase: Gradient of Ammonium Acetate (pH 7.4) and Acetonitrile.
- Calibration: Inject a set of standards with known LogP values (e.g., Theophylline, Benzene, Toluene).
- Plot: Construct a calibration curve of

vs.

(capacity factor).
- Determination: Inject the target sulfonamide and interpolate its LogP.

Implications for Drug Design[2][3][4] Blood-Brain Barrier (BBB) Penetration

With a calculated LogP of ~1.2 and a TPSA of 46 Å², this molecule falls within the "sweet spot" for CNS penetration (LogP 1.5–2.5, TPSA < 90 Å²). The fluorine atom at the ortho position typically improves metabolic stability against ring oxidation while maintaining lipophilicity.

Oral Bioavailability (Lipinski's Rule of 5)

The molecule strictly adheres to Lipinski's rules:

- MW < 500 (223.65)
- LogP < 5 (1.2)
- H-Bond Donors < 5 (2)
- H-Bond Acceptors < 10 (3)

This suggests high passive oral absorption potential, making it an excellent scaffold for oral drug candidates.

References

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Sources

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